Cathepsin Inhibitor I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de la cathépsine I est un inhibiteur puissant et sélectif de plusieurs cathépsines, notamment la cathépsine L, la cathépsine L2, la cathépsine S, la cathépsine K et la cathépsine B . Les cathépsines sont des enzymes protéolytiques qui jouent un rôle crucial dans divers processus physiologiques, tels que la dégradation des protéines, la régulation immunitaire et la résorption osseuse . L'inhibition de ces enzymes a un potentiel thérapeutique significatif dans le traitement de maladies telles que l'ostéoporose, le cancer et les troubles immunitaires .

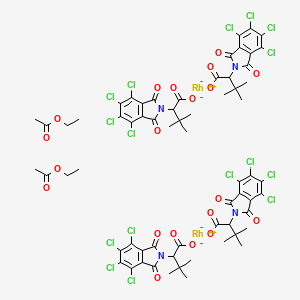

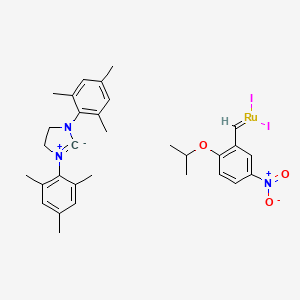

Méthodes De Préparation

La synthèse de l'inhibiteur de la cathépsine I implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse comprend généralement l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour une production à grande échelle, en garantissant un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

L'inhibiteur de la cathépsine I subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

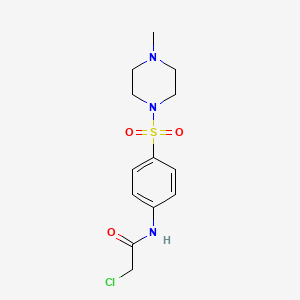

L'inhibiteur de la cathépsine I a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé pour étudier les mécanismes de l'inhibition des protéases et pour développer de nouveaux inhibiteurs avec une sélectivité et une puissance améliorées . En biologie, il est utilisé pour étudier les rôles des cathépsines dans divers processus cellulaires, tels que la dégradation des protéines, la signalisation cellulaire et les réponses immunitaires . En médecine, l'inhibiteur de la cathépsine I est étudié comme un agent thérapeutique potentiel pour le traitement de maladies telles que l'ostéoporose, le cancer et les troubles immunitaires . De plus, il a des applications industrielles dans le développement d'outils de diagnostic et d'agents thérapeutiques .

Mécanisme d'action

L'inhibiteur de la cathépsine I exerce ses effets en se liant aux sites actifs des cathépsines, empêchant ainsi leur activité protéolytique . Cette inhibition perturbe les fonctions normales des cathépsines, telles que la dégradation des protéines et la régulation immunitaire . Les cibles moléculaires de l'inhibiteur de la cathépsine I comprennent les résidus cystéine dans les sites actifs des cathépsines, qui sont essentiels à leur activité enzymatique . En bloquant ces sites actifs, l'inhibiteur de la cathépsine I inhibe efficacement les fonctions protéolytiques des cathépsines .

Applications De Recherche Scientifique

Cathepsin Inhibitor I has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protease inhibition and to develop new inhibitors with improved selectivity and potency . In biology, it is employed to investigate the roles of cathepsins in various cellular processes, such as protein degradation, cell signaling, and immune responses . In medicine, this compound is being explored as a potential therapeutic agent for treating diseases like osteoporosis, cancer, and immune disorders . Additionally, it has industrial applications in the development of diagnostic tools and therapeutic agents .

Mécanisme D'action

Cathepsin Inhibitor I exerts its effects by binding to the active sites of cathepsins, thereby preventing their proteolytic activity . This inhibition disrupts the normal functions of cathepsins, such as protein degradation and immune regulation . The molecular targets of this compound include the cysteine residues in the active sites of cathepsins, which are essential for their enzymatic activity . By blocking these active sites, this compound effectively inhibits the proteolytic functions of cathepsins .

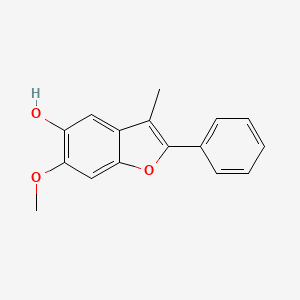

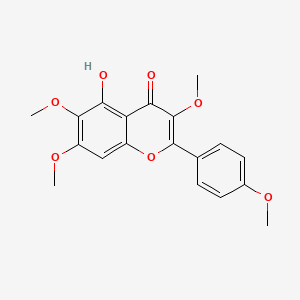

Comparaison Avec Des Composés Similaires

L'inhibiteur de la cathépsine I est unique en sa capacité à inhiber sélectivement plusieurs cathépsines, notamment la cathépsine L, la cathépsine L2, la cathépsine S, la cathépsine K et la cathépsine B . Des composés similaires comprennent d'autres inhibiteurs de la cathépsine comme E-64, CA-074 et KDP-1 . Bien que ces inhibiteurs ciblent également les cathépsines, ils peuvent différer par leur sélectivité, leur puissance et leurs mécanismes d'action . Par exemple, E-64 est un inhibiteur à large spectre qui cible plusieurs protéases à cystéine, tandis que CA-074 est plus sélectif pour la cathépsine B . Le profil de sélectivité unique de l'inhibiteur de la cathépsine I en fait un outil précieux pour étudier les rôles spécifiques de différentes cathépsines dans divers processus biologiques .

Propriétés

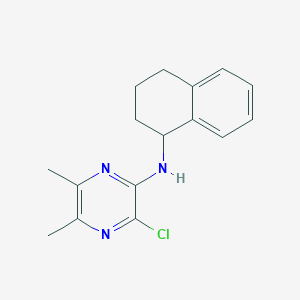

Formule moléculaire |

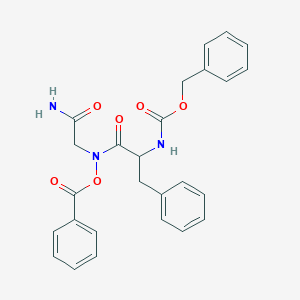

C26H25N3O6 |

|---|---|

Poids moléculaire |

475.5 g/mol |

Nom IUPAC |

[(2-amino-2-oxoethyl)-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] benzoate |

InChI |

InChI=1S/C26H25N3O6/c27-23(30)17-29(35-25(32)21-14-8-3-9-15-21)24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,30)(H,28,33) |

Clé InChI |

IQOSOYJXVWLYJR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate](/img/structure/B12305111.png)

![1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid](/img/structure/B12305118.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid](/img/structure/B12305135.png)

![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride](/img/structure/B12305165.png)

![[5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,4-dioxo-2,3-dihydro-1lambda4,5-benzothiazepin-3-yl] acetate](/img/structure/B12305193.png)